molecular formula C14H21N3 B2456672 5-((4-Methylpiperazin-1-YL)methyl)isoindoline CAS No. 912999-93-0

5-((4-Methylpiperazin-1-YL)methyl)isoindoline

Cat. No. B2456672
Key on ui cas rn: 912999-93-0
M. Wt: 231.343
InChI Key: JRYCDLRMCRIXHZ-UHFFFAOYSA-N
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Patent
US08653084B2

Procedure details

To a degassed solution of 5-(4-Methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester (Step 9, 1.3 Kg, 3.55 mol) dissolved in EtOH (13 L) was added 10% Pd/C (0.065 Kg). Hydrogen was passed through the mixture at 30° C. for 4 h or until complete by NMR. The solution was then stirred for 1 h under an atmosphere of N2 and then filtered to remove the catalyst through a GF/F filter followed by filtration through a Cuno filter. The filtrate was evaporated to a small volume, azeotroped with toluene (3.9 L) and dried to constant weight yielding the title compound as a red/black oily solid (0.78 Kg) which was stored under nitrogen until required.
Name
5-(4-Methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester
Quantity
1.3 kg
Type
reactant
Reaction Step One
Name
Quantity
13 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.065 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.C(OC([N:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([CH2:22][N:23]3[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]3)[CH:19]=2)[CH2:14]1)=O)C1C=CC=CC=1.[H][H]>CCO.[Pd]>[CH3:29][N:26]1[CH2:27][CH2:28][N:23]([CH2:22][C:18]2[CH:19]=[C:20]3[C:15](=[CH:16][CH:17]=2)[CH2:14][NH:13][CH2:21]3)[CH2:24][CH2:25]1 |f:0.1.2|

Inputs

Step One
Name
5-(4-Methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindole-2-carboxylic acid benzyl ester
Quantity
1.3 kg
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)OC(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
Name
Quantity
13 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.065 kg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred for 1 h under an atmosphere of N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst through a GF/F
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
followed by filtration through a Cuno
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a small volume
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (3.9 L)
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)CC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 kg
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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